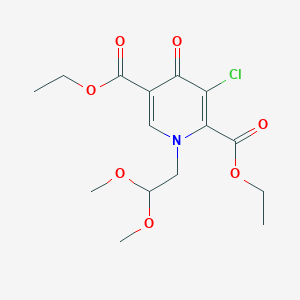![molecular formula C16H26BrN3OSi B13883519 1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Trimethylsilylethoxymethyl Group: This step involves the protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) and subsequent reaction with ethoxymethyl chloride.
N,N-Dimethylation: The final step involves the dimethylation of the methanamine group using formaldehyde and formic acid or other suitable methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the trimethylsilylethoxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts such as palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Hydrolysis: Hydroxylated benzimidazole derivatives.
科学的研究の応用
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: Used in the development of antiviral, anticancer, and antimicrobial agents.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
作用機序
The mechanism of action of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to DNA or RNA polymerases, thereby inhibiting their activity . Additionally, the compound can interact with various proteins and enzymes, leading to altered cellular processes .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial and anticancer properties.
6-Bromo-2-methylbenzimidazole: Similar structure but lacks the trimethylsilylethoxymethyl group.
Uniqueness
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is unique due to the presence of the trimethylsilylethoxymethyl group, which enhances its lipophilicity and stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
特性
分子式 |
C16H26BrN3OSi |
|---|---|
分子量 |
384.39 g/mol |
IUPAC名 |
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H26BrN3OSi/c1-19(2)11-16-18-14-7-6-13(17)10-15(14)20(16)12-21-8-9-22(3,4)5/h6-7,10H,8-9,11-12H2,1-5H3 |
InChIキー |
NFUQGFJBUDJPCC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC2=C(N1COCC[Si](C)(C)C)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
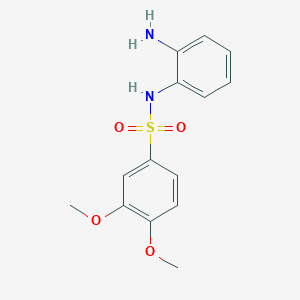
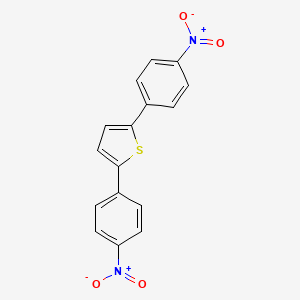
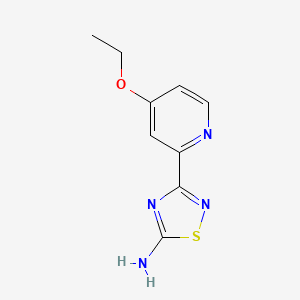

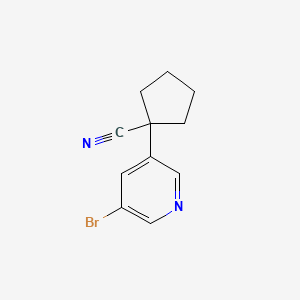
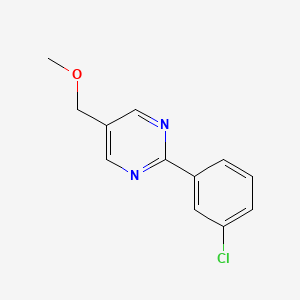
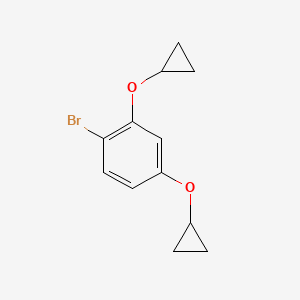
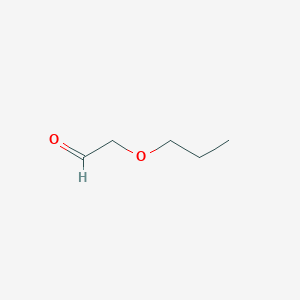
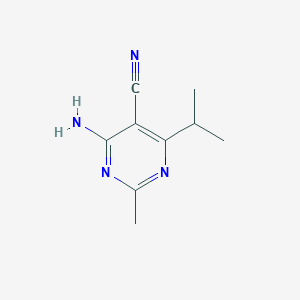
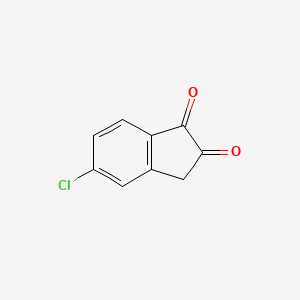
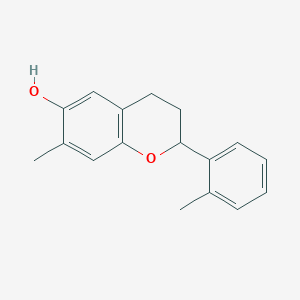
![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
